molecular formula C23H28N2O6 B12097114 2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid

2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid

Cat. No.: B12097114
M. Wt: 428.5 g/mol
InChI Key: SZUJNVXDTHBDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid is a branched-chain amino acid derivative featuring a 4-hydroxyphenyl group and a phenylmethoxycarbonyl (Cbz) carbamate-protected amine. Its molecular architecture includes:

  • A 4-methylpentanoic acid backbone with an amide linkage.
  • A 3-(4-hydroxyphenyl)propanoyl substituent, contributing aromatic and hydrophilic properties.
  • A phenylmethoxycarbonylamino (Cbz) group, commonly used in peptide synthesis for amine protection .

Properties

IUPAC Name

2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-15(2)12-20(22(28)29)24-21(27)19(13-16-8-10-18(26)11-9-16)25-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUJNVXDTHBDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method employs carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (HOSu) or hydroxybenzotriazole (HOBt).

Procedure :

  • Protection :

    • The tyrosine amine is protected using Cbz-Cl (benzyl chloroformate) in a biphasic system (water/dichloromethane) with sodium bicarbonate.

    • The leucine carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate.

  • Coupling :

    • The Cbz-protected tyrosine derivative is coupled with leucine methyl ester using EDC/HOBt in dry dichloromethane.

    • Reaction conditions: 0–5°C for 2 hours, followed by 24 hours at room temperature.

  • Deprotection :

    • The methyl ester is hydrolyzed using 1 M NaOH in methanol/water (1:1) at 50°C for 3 hours.

Yield : 75–88% after purification by recrystallization.

Mixed Carbonate Approach

A modified method leverages COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], a non-racemizing coupling agent, in aqueous micellar media.

Procedure :

  • Activation :

    • Cbz-DL-Tyr-OH (1.0 equiv) and HCl- DL-Leu-OEt (1.0 equiv) are dissolved in TPGS-750-M/H₂O (2 wt%).

    • COMU (1.05 equiv) and 2,6-lutidine (3.05 equiv) are added under vigorous stirring.

  • Coupling :

    • Reaction proceeds at room temperature for 6–12 hours.

    • Extraction with methyl tert-butyl ether (MTBE) and purification via silica chromatography yield the dipeptide.

Yield : 89–94% with >98% purity.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc/t-Bu Strategy

This method utilizes Fmoc-protected tyrosine and leucine-resin for stepwise assembly.

Procedure :

  • Resin Loading :

    • Leucine is loaded onto Wang resin via esterification using DIC/HOBt.

  • Deprotection/Coupling :

    • Fmoc deprotection with 20% piperidine in DMF.

    • Cbz-Tyr-OH is coupled using HBTU/DIPEA in DMF (3-hour reaction).

  • Cleavage :

    • The peptide is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5).

Yield : 70–82% with minimal racemization (<2%).

Enzymatic Resolution

Dynamic Kinetic Resolution (DKR)

Racemic DL-leucine is resolved using D-L-aminoacylase to selectively hydrolyze the L-enantiomer, leaving D-leucine for subsequent coupling.

Procedure :

  • Racemization :

    • L-leucine is suspended in butyric acid with propionaldehyde at 80°C for 3 hours to generate DL-leucine.

  • Acylation :

    • DL-leucine is acylated with acetic anhydride in NaOH (pH 7.5–10).

  • Enzymatic Hydrolysis :

    • N-acetyl-DL-leucine is treated with D-L-aminoacylase (0.011–0.055% w/w) at 30–32°C for 48–72 hours.

Yield : D-leucine (18.7–19.0 g from 55 kg starting material).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Racemization Risk Scalability
Carbodiimide-Mediated75–8895–98ModerateIndustrial
COMU in Micelles89–94>98LowLab-scale
SPPS70–8290–95LowSmall-scale
Enzymatic DKR65–7298–99NonePilot-scale

Challenges and Optimization

Racemization Control

  • Low-Temperature Coupling : Reactions at 0–5°C reduce epimerization during activation.

  • Non-Nucleophilic Bases : 2,6-lutidine minimizes undesired base-induced racemization.

Purification

  • Crystallization : Ethanol/water (3:1) recrystallization removes unreacted starting materials.

  • Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves diastereomers .

Chemical Reactions Analysis

Types of Reactions

Z-Tyr-Leu-OH can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The reduction of the Cbz protecting group can be achieved using hydrogenation or other reducing agents.

    Substitution: The hydroxyl group of tyrosine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of quinones, while reduction of the Cbz group results in the free amine form of the peptide.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated the antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7. The results demonstrated that several synthesized derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent activity against these cancer cells .

Protein Interaction Studies

The compound has been investigated for its ability to interact with specific proteins involved in cancer progression. It is suggested that the structural features of the compound allow it to target protein-protein interfaces, making it a candidate for developing small molecule inhibitors that could disrupt critical interactions within cancer cells .

Peptidomimetics Development

The compound's structure lends itself to the design of peptidomimetics—synthetic compounds that mimic peptides and proteins. These peptidomimetics can be tailored for specific biological targets, enhancing their therapeutic potential in treating diseases like cancer .

Case Studies

StudyObjectiveFindings
Anteunis et al. (2007)Investigate peptide synthesis methodsFound that no extra side-chain protection was needed for certain amino acids in peptide synthesis, which may include compounds similar to the one discussed .
NCI Drug ScreeningEvaluate anticancer propertiesCompounds exhibited significant inhibition rates against multiple cancer cell lines, with some showing promising drug-like properties .
Molecular Modeling StudiesAssess binding efficacyThe compound demonstrated strong binding interactions with target proteins, suggesting potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Z-Tyr-Leu-OH is primarily related to its ability to interact with specific molecular targets and pathways. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the leucine residue contributes to the overall hydrophobicity of the peptide. These interactions enable Z-Tyr-Leu-OH to bind to specific proteins and enzymes, modulating their activity and function. The Cbz protecting group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MLN-4760: ACE2 Inhibitor

  • Structure: (S,S)-2-{1-Carboxy-2-[3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl]-ethylamino}-4-methylpentanoic acid .
  • Key Differences: Replaces the Cbz-carbamate and 4-hydroxyphenyl groups with a 3,5-dichlorobenzyl-imidazole moiety. Retains the 4-methylpentanoic acid backbone.
  • Functional Impact :
    • MLN-4760’s dichlorobenzyl group enhances hydrophobic interactions with ACE2’s S1 pocket, critical for inhibition .
    • The target compound’s 4-hydroxyphenyl group may favor hydrogen bonding but reduce lipid solubility compared to MLN-4760.

Ethyl 3-(4-Hydroxyphenyl)-2-[[2-(Phenylmethoxycarbonylamino)acetyl]amino]propanoate

  • Structure: Ethyl ester analog with a shorter propanoate chain and Cbz-protected amine .
  • Key Differences: Ethyl ester vs. free carboxylic acid in the target compound. Shorter chain length (propanoate vs. pentanoate).
  • Functional Impact :
    • The ester group improves cell permeability but requires hydrolysis for activity. The target compound’s free carboxylic acid may enhance direct target engagement .

2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic Acid

  • Structure : Features a sulfonamide group instead of the Cbz-carbamate .
  • Key Differences :
    • Sulfonamide (electron-withdrawing) vs. Cbz-carbamate (bulkier, less polar).
    • 4-Methoxyphenyl vs. 4-hydroxyphenyl.
  • Functional Impact :
    • Sulfonamides often enhance metabolic stability but may reduce solubility compared to carbamates. The hydroxyl group in the target compound could improve aqueous solubility .

Physicochemical Properties Comparison

Property Target Compound MLN-4760 Ethyl Ester Analog Sulfonamide Analog
Molecular Weight ~483.6* 454.3 400.4 309.3
XLogP3 ~2.4* 3.1 2.8 1.9
Hydrogen Bond Donors 4 3 3 2
Topological Polar SA ~134 Ų 121 Ų 115 Ų 95 Ų
Key Functional Groups Cbz, 4-OH-Ph Imidazole, Cl Cbz, Ester Sulfonamide, OMe-Ph

*Estimated from structurally related compound in .

Biological Activity

2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid is a complex organic compound with significant potential in biological applications. Its structure includes multiple functional groups, such as amine and carboxylic acid moieties, which contribute to its chemical reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H27N3O5
  • Molecular Weight : 461.51 g/mol
  • Key Functional Groups :
    • Hydroxy group (-OH)
    • Amine group (-NH2)
    • Carboxylic acid group (-COOH)

These functional groups enhance the compound's solubility and stability in biological systems, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

The biological activity of 2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid has been investigated in several studies, revealing its potential interactions with various biological targets:

  • Enzyme Inhibition : The compound has shown promising results in binding affinity studies with specific enzymes. For instance, it inhibits tyrosinase, an enzyme involved in melanin production, which is crucial for skin pigmentation and protection against UV radiation. Inhibition of this enzyme can be beneficial for developing treatments for hyperpigmentation disorders.
  • Antioxidant Activity : The presence of the hydroxyphenyl group suggests potential antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or skin inflammation.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Skin Aging : A recent study evaluated the effects of hydroxy-3-phenylcoumarins (structurally related compounds) on skin aging. The results indicated that these compounds effectively inhibited enzymes like collagenase and elastase, which are involved in skin degradation. Although direct evidence for 2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid was not presented, its structural similarities suggest potential similar activities .
  • Tyrosinase Inhibition : Another study focused on phenolic compounds that inhibit tyrosinase activity. Results demonstrated that compounds with similar structural features effectively reduced melanin synthesis in vitro, indicating a potential application for skin-lightening formulations .

Comparative Analysis with Related Compounds

To further understand the unique properties of 2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid, a comparison with related compounds is insightful:

Compound NameMolecular FormulaUnique Features
3-(4-Hydroxyphenyl)-2-aminoacetic acidC9H11NO3Contains a hydroxyl group enhancing solubility
L-TyrosineC9H11NO3Precursor for neurotransmitters
4-(Phenylmethoxycarbonyl)phenylalanineC16H17NO4Additional aromatic ring increasing stability

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation of powders—handle as a solution in sealed vials. Spills require neutralization with 10% sodium bicarbonate before disposal. Refer to SDS sheets for emergency procedures (e.g., eye irrigation with saline) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.